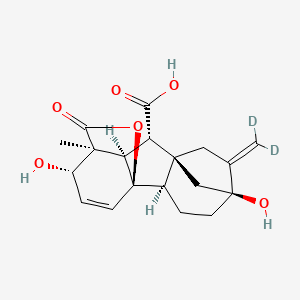

Gibberellic acid-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |

InChI Key |

IXORZMNAPKEEDV-QWHXWVTRSA-N |

Isomeric SMILES |

[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gibberellic Acid-d2: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Gibberellic acid-d2. The information is intended to support research, scientific, and drug development applications by providing key data on its molecular characteristics, stability profile, and biological context.

Core Chemical Properties

This compound is the deuterated form of gibberellic acid, a potent phytohormone. The inclusion of deuterium isotopes provides a valuable tool for various research applications, including metabolic studies and as an internal standard in analytical quantification.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀D₂O₆ | [1] |

| Molecular Weight | 348.39 g/mol | [1] |

| Appearance | White to pale-yellow solid | [2] |

| Melting Point | 233-235 °C (decomposes) | [3] |

| Solubility (in water) | ~5 g/L (at 25 °C) | [2][3] |

Stability and Storage

Understanding the stability of this compound is critical for its effective use and for ensuring the integrity of experimental results.

| Factor | Description | Recommendations |

| General Stability | Stable at ambient temperature and under normal storage conditions.[4] | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5][6] |

| Temperature | Thermally decomposes at temperatures above its melting point.[2] | Avoid exposure to high temperatures, sparks, and open flames.[4] |

| pH and Hydrolysis | Dry Gibberellic acid is stable at room temperature.[7] In aqueous solutions, it undergoes slow hydrolysis.[7] Hydrolytic degradation is more rapid at higher pH values.[8] At pH 7, it can isomerize to the biologically inactive iso-gibberellic acid.[9] | For solutions, use on the day of preparation is recommended.[10] If storage is necessary, use buffered solutions at acidic pH and store refrigerated. |

| Light | Photolytic degradation is not considered as significant as hydrolytic degradation.[8] | While not the primary degradation pathway, protection from light is good practice for all chemical standards. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and bases can cause degradation.[4][5] | Avoid contact with these materials. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This protocol outlines a method to determine the stability of this compound under various conditions by quantifying its concentration over time.

Principle: The concentration of this compound is determined by reversed-phase HPLC with UV detection.[7] A decrease in the peak area corresponding to this compound over time indicates degradation.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Reagents:

-

This compound reference standard.

-

Methanol (HPLC grade).

-

Water (ultrapure or HPLC grade).

-

Phosphoric acid (analytical grade).

-

Mobile Phase: A mixture of methanol and 0.05% aqueous phosphoric acid (e.g., 33:67 v/v), degassed.[7]

Procedure:

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Prepare solutions of this compound in the desired matrices for stability testing (e.g., different pH buffers, temperatures). At specified time intervals, withdraw an aliquot of the sample.

-

Analysis:

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Set the HPLC system with the C18 column and the prepared mobile phase.

-

Set the UV detector to 210 nm.[7]

-

Inject a standard volume (e.g., 20 µL) of the calibration standards and the samples.

-

-

Calculation:

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Gibberellic Acid Signaling Pathway

Gibberellic acid plays a crucial role in plant development by promoting growth and germination.[11][12] This is achieved through a well-defined signaling pathway that leads to the degradation of transcriptional repressors.

Caption: Gibberellic acid signaling pathway.

Pathway Description: Gibberellic acid (GA) enters the nucleus and binds to its soluble receptor, GID1.[11][12] This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with DELLA proteins.[11] DELLA proteins are transcriptional regulators that act as repressors of plant growth.[13] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex.[11] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[13] The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of genes that promote various growth and developmental processes, such as seed germination and stem elongation.[12][14]

References

- 1. This compound | CAS#:120396-36-3 | Chemsrc [chemsrc.com]

- 2. Buy this compound [smolecule.com]

- 3. Gibberellic acid - Wikipedia [en.wikipedia.org]

- 4. genfarm.com.au [genfarm.com.au]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cipac.org [cipac.org]

- 8. ams.usda.gov [ams.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gibberellic acid - DairyNZ | DairyNZ [dairynz.co.nz]

- 11. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Gibberellins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated gibberellins. These isotopically labeled compounds are invaluable tools in metabolic studies, quantitative analysis, and as internal standards in mass spectrometry-based applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows to aid in the practical application of these techniques.

Introduction to Deuterated Gibberellins

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, and flowering.[1][2] Deuterated gibberellins, where one or more hydrogen atoms are replaced by deuterium, serve as essential tracers in metabolic research and as internal standards for precise quantification of endogenous GAs in complex biological matrices.[3][4] The use of stable isotope-labeled standards, such as deuterated GAs, is critical for correcting for analyte loss during sample preparation and for minimizing matrix effects in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[3]

Synthesis of Deuterated Gibberellins

The synthesis of deuterated gibberellins can be approached through various chemical strategies, primarily involving the introduction of deuterium at specific positions of the gibberellin molecule. The choice of method depends on the desired labeling position and the required degree of isotopic enrichment.

2.1. Stereoselective Deuteration

One common approach involves the stereoselective introduction of deuterium. For instance, 2α- and 2β-deuteriated gibberellins can be prepared through intermediates like 2β-iodo- or 2β-bromo-3-oxogibberellins.[5] This method allows for precise control over the stereochemistry of the deuterium label.

Table 1: Isotopic Enrichment from Stereoselective Deuteration of Gibberellins [5]

| Precursor | Deuterated Product | Deuterium Atoms per Molecule | Stereoselectivity (at 2α-position) |

| 2β-iodo-3-oxogibberellin A₄ | [2α-²H]Gibberellin A₄ | 0.8 | 90% |

| 2β-bromo-3-oxogibberellin A₄ | [2α-²H]Gibberellin A₄ | 0.9 | Not specified |

| 2β-iodo-3-oxogibberellin A₄ | [2α-²H]Gibberellin A₉ | 0.8 | 90% |

2.2. Wittig Reaction

The Wittig reaction is another valuable tool for introducing isotopic labels, particularly for creating ¹⁴C-labeled gibberellins, and the principles can be adapted for deuterium labeling. For example, the synthesis of GAg-17-¹⁴C has been achieved by reacting GAg-17-norketone with methyl-¹⁴C-triphenylphosphonium iodide. A similar approach using deuterated reagents can be employed for the synthesis of deuterated GAs.

2.3. General Chemical Synthesis

Deuterated gibberellin standards can also be synthesized as part of a broader chemical synthesis campaign for creating various GA derivatives.[6] These often involve multi-step processes starting from readily available gibberellic acid (GA₃).

Experimental Protocol: Stereoselective Synthesis of [2α-²H]Gibberellin A₄ [5]

-

Preparation of 2β-bromo-3-oxogibberellin A₄: Start with 2β-iodo-3-oxogibberellin A₄ and treat it to replace the iodine with bromine. (Detailed reaction conditions are proprietary to the cited research).

-

Reductive Deuteriolysis: The 2β-bromo-3-oxogibberellin A₄ is then subjected to reductive dehalogenation using a deuterium source, such as sodium borodeuteride (NaBD₄) or a similar deuterating agent, to introduce the deuterium atom.

-

Purification: The resulting [2α-²H]Gibberellin A₄ is purified from the reaction mixture using chromatographic techniques as described in the purification section below.

Purification of Deuterated Gibberellins

The purification of deuterated gibberellins from reaction mixtures or biological extracts is crucial to ensure high purity for their intended applications. A combination of chromatographic techniques is typically employed.

3.1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a common initial step for sample clean-up and pre-concentration.[7][8] Reversed-phase C18 cartridges are frequently used to remove nonpolar impurities and concentrate the gibberellins from aqueous solutions.[7] For more targeted purification, mixed-mode SPE cartridges, such as Oasis® MCX-HLB and Oasis® MAX, can provide selective enrichment of acidic compounds like gibberellins.[9]

3.2. High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the cornerstone for the fine purification of gibberellins.[10][11] Reversed-phase HPLC with C18 columns is widely used.[7][12]

Table 2: Example HPLC Conditions for Gibberellin Purification

| Parameter | Condition | Reference |

| Column | Newcrom R1 | [13] |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, phosphoric acid is replaced with formic acid. | [13] |

| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm) or Kinetex 5 µm EVO C18 (150 x 2.1 mm) | [12] |

| Mobile Phase | Solvent A: 0.1% aqueous formic acid with 5 mM ammonium formate; Solvent B: Methanol. A gradient from 10% to 80% B over 15 minutes. | [12] |

| Column | Acquity CSH® reversed-phase column | [9] |

| Mobile Phase | Methanol and aqueous 10 mM ammonium formate. | [9] |

3.3. Immunoaffinity Chromatography

For highly selective purification, immunoaffinity columns containing anti-gibberellin antibodies can be utilized.[14] This technique offers excellent specificity for isolating GAs from complex plant extracts. The process involves immobilizing anti-GA polyclonal antibodies on a solid support. The extract is then passed through the column, where the GAs are retained. After washing, the purified GAs are eluted.[14]

Experimental Protocol: General Purification Workflow for Deuterated Gibberellins from a Synthesis Reaction

-

Initial Extraction: The reaction mixture is quenched and the product is extracted into an organic solvent like ethyl acetate. The organic phase is then washed and dried.

-

Solid-Phase Extraction (SPE): The crude extract is dissolved in a suitable solvent and loaded onto a C18 SPE cartridge. The cartridge is washed with a low percentage of organic solvent in water to remove polar impurities. The deuterated gibberellin is then eluted with a higher concentration of organic solvent.

-

Reversed-Phase HPLC: The eluate from the SPE step is concentrated and injected onto a reversed-phase HPLC system. A gradient of acetonitrile or methanol in water, often with a small amount of acid like formic acid for better peak shape, is used to separate the target deuterated gibberellin from byproducts and unreacted starting materials. Fractions containing the pure product are collected.

-

Purity and Identity Confirmation: The purity of the final product is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry to verify the molecular weight and deuterium incorporation.

Quantitative Data and Isotopic Enrichment

The primary application of deuterated gibberellins is in quantitative analysis using isotope dilution mass spectrometry.[15] In this method, a known amount of the deuterated standard is added to the sample at the beginning of the extraction process. The ratio of the endogenous (unlabeled) gibberellin to the deuterated standard is then measured by mass spectrometry.

Table 3: Quantitative Analysis of Gibberellins in Plant Tissues Using Deuterated Standards [15]

| Gibberellin | Plant Mutant | Concentration (ng per 100g fresh weight) |

| GA₁ | Normal | >2.0 |

| GA₁ | dwarf-1 | 0.23 |

| GA₂₀ | Normal | <10 |

| GA₂₀ | dwarf-1 | >100 |

| GA₂₉ | Normal | <10 |

| GA₂₉ | dwarf-1 | >100 |

This table illustrates how deuterated standards are used to quantify differences in endogenous gibberellin levels in normal versus mutant plant tissues.

Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule.[16] High isotopic enrichment is desirable to minimize interference from the natural abundance of isotopes and to improve the accuracy of quantification.

Visualizing Workflows and Pathways

5.1. General Gibberellin Biosynthetic Pathway

Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a series of enzymatic steps involving terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate–dependent dioxygenases.[1][17]

Caption: A simplified overview of the gibberellin biosynthetic pathway in plants.

5.2. Experimental Workflow for Synthesis and Purification of Deuterated Gibberellins

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of a deuterated gibberellin.

Caption: A generalized workflow for the synthesis and purification of deuterated gibberellins.

Conclusion

The synthesis and purification of deuterated gibberellins are critical for advancing our understanding of plant physiology and for the development of new plant growth regulators. The methodologies outlined in this guide, from stereoselective deuteration to multi-step chromatographic purification, provide a robust framework for obtaining high-purity labeled compounds. The use of these deuterated standards in isotope dilution mass spectrometry enables accurate and precise quantification of endogenous gibberellins, which is essential for detailed metabolic studies and for applications in agricultural and pharmaceutical research.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective deuteriation at carbon 2 of the gibberellins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Gibberellic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 17. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity Determination of Gibberellic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Gibberellic acid-d2 (GA3-d2). Accurate assessment of isotopic enrichment is critical for its use as an internal standard in quantitative mass spectrometry-based studies, ensuring the reliability and accuracy of experimental results. This document outlines the key experimental protocols, data analysis, and visualization of the workflows involved.

Introduction

This compound is a deuterated analog of Gibberellic acid (GA3), a phytohormone crucial for plant growth and development. In analytical chemistry, particularly in pharmacokinetic and metabolic studies, deuterated standards are indispensable for isotope dilution mass spectrometry (ID-MS). The precise knowledge of the isotopic composition of GA3-d2 is paramount, as the presence of unlabeled (d0) and partially labeled (d1) species can impact the accuracy of quantification. This guide details the application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust determination of isotopic purity.

Analytical Approaches

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is the principal technique for quantifying the distribution of isotopologues (d0, d1, d2, etc.) within a sample.[3][4] By precisely measuring the mass-to-charge ratio (m/z) and the relative abundance of each isotopic species, the isotopic purity can be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the overall isotopic distribution, NMR spectroscopy, particularly ¹H and ²H NMR, is instrumental in confirming the specific location of the deuterium labels on the molecule and can also be used to estimate isotopic enrichment.[1][2]

Experimental Protocols

Mass Spectrometry Protocol for Isotopic Purity Determination

This protocol outlines the general procedure for analyzing the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To quantify the relative abundance of d0, d1, and d2 isotopologues of Gibberellic acid.

Materials:

-

This compound sample

-

Unlabeled Gibberellic acid (analytical standard)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 methanol:water with 0.1% formic acid.

-

Prepare a similar working solution of unlabeled Gibberellic acid to determine its natural isotopic abundance profile.

-

-

LC-HRMS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution and separation of Gibberellic acid from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Mass Analyzer: High resolution (e.g., > 60,000 FWHM).

-

Scan Range: m/z 100-500.

-

Data Acquisition: Full scan mode to capture the entire isotopic cluster.

-

-

-

Data Analysis and Isotopic Purity Calculation:

-

Extract the ion chromatograms for the [M-H]⁻ ions of unlabeled GA3 (m/z 345.10) and the expected isotopologues of GA3-d2 (d0: m/z 345.10, d1: m/z 346.11, d2: m/z 347.11).

-

Integrate the peak areas for each isotopologue.

-

Correct the observed peak intensities for the natural abundance of ¹³C. The contribution of the natural isotopes from the unlabeled compound is subtracted from the corresponding peaks in the labeled compound's spectrum.[3][5]

-

Calculate the percentage of each isotopologue using the corrected peak areas. The isotopic purity is typically reported as the percentage of the desired d2 species.

-

NMR Spectroscopy Protocol for Positional Confirmation

This protocol describes the use of ¹H and ²H NMR to confirm the location of deuterium labeling.

Objective: To verify the position of the deuterium atoms on the Gibberellic acid molecule.

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., Methanol-d4)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., Methanol-d4) in an NMR tube.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Gibberellic acid, indicates the sites of deuteration.

-

Acquire a ²H NMR spectrum. The presence of signals in the ²H spectrum will directly show the chemical shifts of the deuterium atoms, confirming their positions.

-

Data Presentation

Quantitative data from the isotopic purity analysis should be presented in a clear and structured format.

Table 1: Mass Spectrometric Analysis of this compound Isotopic Purity

| Isotopologue | Expected m/z ([M-H]⁻) | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |

| d0 (Unlabeled) | 345.1026 | 0.5 | 0.4 |

| d1 | 346.1089 | 1.8 | 1.6 |

| d2 | 347.1152 | 97.7 | 98.0 |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Unlabeled GA3 Chemical Shift (ppm) | GA3-d2 Chemical Shift (ppm) | Interpretation |

| ¹H | 3.85 (d, 1H) | Signal significantly reduced | Deuteration at C-1 |

| ¹H | 2.75 (d, 1H) | Signal significantly reduced | Deuteration at C-1 |

| ²H | - | 3.84 | Confirms deuterium at C-1 |

| ²H | - | 2.74 | Confirms deuterium at C-1 |

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Biological Activity of Gibberellic Acid-d2 and Gibberellic Acid (GA3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellic acid (GA3) is a potent phytohormone crucial for regulating plant growth and development. Its deuterated analogue, gibberellic acid-d2 (GA3-d2), is commonly used as an internal standard in mass spectrometry-based quantification. This practice relies on the assumption that their biological activities are identical. This technical guide explores the theoretical and practical considerations of this assumption. While direct comparative bioactivity data is not available in the public literature, this document delves into the potential for a kinetic isotope effect (KIE) to alter the metabolic fate and, consequently, the biological activity of GA3-d2. We provide a detailed overview of the gibberellin signaling pathway, the key metabolic pathways for GA3 deactivation, and standardized experimental protocols for empirically determining any differences in bioactivity.

Introduction: The Rationale for Comparison

Gibberellic acid (GA3) is a tetracyclic diterpenoid acid that functions as a key regulator of diverse physiological processes in plants, including seed germination, stem elongation, flowering, and fruit development[1][2]. Its potent activity makes it a subject of intense study and a tool in agricultural applications[3][4].

In analytical chemistry, particularly in quantitative studies using mass spectrometry, deuterated standards like GA3-d2 are considered the gold standard. They are chemically identical to the analyte but have a greater mass, allowing them to be distinguished from the endogenous, non-deuterated compound. The core assumption is that the deuterated standard behaves identically to the native compound during extraction, derivatization, and chromatography, and that it does not occur naturally in the sample. A further, often unstated, assumption is that its biological activity is equivalent.

However, the substitution of hydrogen with deuterium, a heavier isotope, can lead to a Kinetic Isotope Effect (KIE) . The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes[5][6]. This occurs because the greater mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down any reaction where this bond cleavage is the rate-determining step[6].

For GA3, a KIE could manifest if the deuteration occurs at a site that undergoes enzymatic modification during its metabolism or deactivation. Such an effect could lead to slower degradation of GA3-d2 compared to GA3, potentially resulting in prolonged or enhanced biological activity. This guide will explore the metabolic pathways where a KIE is most likely to occur and provide the methodologies to test this hypothesis.

The Gibberellin Signaling Pathway

Gibberellins exert their effects by derepressing a signaling pathway that is normally constrained by DELLA proteins, which are nuclear-localized growth repressors. The currently accepted model is as follows:

-

Perception: Bioactive GAs, such as GA3, bind to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).

-

Complex Formation: The GA-GID1 complex undergoes a conformational change that enables it to bind to DELLA proteins.

-

Ubiquitination: The formation of the GA-GID1-DELLA ternary complex targets the DELLA protein for recognition by an F-box protein (SLY1 or GID2 in Arabidopsis and rice, respectively), which is part of an SCF E3 ubiquitin ligase complex.

-

Degradation: The SCF complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.

-

Growth Promotion: With the DELLA repressor removed, transcription factors are free to promote the expression of GA-responsive genes, leading to growth and development.

This "inhibition of an inhibitor" mechanism allows for a sensitive and rapid response to changes in bioactive GA concentrations.

Metabolism of Gibberellic Acid and the Potential for a Kinetic Isotope Effect

The biological activity of gibberellins is tightly controlled not only by biosynthesis but also by metabolic deactivation. The primary route for inactivating bioactive C19-GAs like GA3 is through 2β-hydroxylation, a reaction catalyzed by enzymes known as GA 2-oxidases (GA2ox)[7][8].

Table 1: Key Enzymes in GA3 Deactivation

| Enzyme Family | Reaction Catalyzed | Substrate(s) | Product(s) | Biological Activity of Product |

| GA 2-oxidases (GA2ox) | 2β-hydroxylation | GA1, GA3, GA4 | GA8, GA-catabolite, GA34 | Inactive or greatly reduced[9] |

| GA 13-oxidases (CYP714) | 13-hydroxylation | GA12, GA9 | GA53, GA20 | Precursors to other GAs |

The C-H bond at the C-2 position is broken during the 2β-hydroxylation step. If GA3-d2 is deuterated at this C-2 position, a primary KIE would be expected. This would slow the rate of 2β-hydroxylation, leading to a slower deactivation of GA3-d2 compared to GA3. Consequently, GA3-d2 would persist in its active form for longer, potentially leading to a more pronounced biological response at an equivalent concentration.

Commercially available GA3-d2 is often labeled at the C-1 and C-7 positions. While these positions are not directly involved in 2β-hydroxylation, it is conceivable that a secondary KIE could occur, although these effects are typically much smaller than primary KIEs[5]. A secondary KIE might arise from changes in hybridization or steric effects at the transition state of the enzymatic reaction.

To definitively determine the impact of deuteration, empirical testing through established bioassays is necessary.

Experimental Protocols for Comparative Bioactivity Analysis

Several well-established bioassays can be used to quantify and compare the biological activity of GA3 and GA3-d2. The ideal experimental design would involve generating full dose-response curves for both compounds to compare parameters such as the half-maximal effective concentration (EC50) and the maximum response.

Dwarf Rice (Oryza sativa L.) Microdrop Bioassay

This is a classic and highly sensitive assay for GAs, utilizing dwarf rice cultivars like 'Tan-ginbozu' that are deficient in endogenous GAs.

Methodology:

-

Seed Sterilization and Germination:

-

Sterilize rice seeds (e.g., cv. 'Tan-ginbozu') by immersing them in a 2% sodium hypochlorite solution for 30 minutes, followed by thorough rinsing with sterile water.

-

Sow the seeds on 0.8% water-agar in culture tubes or small pots.

-

Incubate the seeds in the dark at 30-32°C for 48 hours to germinate.

-

-

Seedling Growth:

-

After germination, transfer the seedlings to a controlled environment with a 12-hour photoperiod (e.g., fluorescent light) and a constant temperature of 30°C.

-

-

Preparation of Test Solutions:

-

Prepare stock solutions of GA3 and GA3-d2 in ethanol or acetone.

-

Create a serial dilution series for each compound (e.g., ranging from 10⁻³ to 10² ng/µL) in a 50% acetone solution containing a surfactant like 0.05% Tween 20. Include a vehicle-only control.

-

-

Application:

-

When the second leaf has just emerged (typically 3-4 days after germination), apply a 1 µL droplet of each test solution to the junction between the first leaf sheath and the coleoptile of each seedling using a micropipette.

-

Use at least 10-15 seedlings per concentration.

-

-

Measurement and Data Analysis:

-

Return the seedlings to the controlled environment for an additional 3-4 days.

-

Measure the length of the second leaf sheath from the coleoptile junction to the tip of the leaf.

-

Calculate the mean and standard error for each treatment group.

-

Plot the mean leaf sheath elongation against the logarithm of the GA concentration to generate dose-response curves. Calculate EC50 values for both GA3 and GA3-d2.

-

Barley (Hordeum vulgare L.) α-Amylase Induction Bioassay

This assay is based on the GA-induced synthesis and secretion of α-amylase from the aleurone layer of cereal grains.

Methodology:

-

Seed Preparation:

-

Select uniform barley seeds (e.g., cv. 'Himalaya').

-

Cut the seeds transversely to remove the embryonic half. The distal, embryoless half-seeds are used for the assay.

-

Sterilize the half-seeds with 1% sodium hypochlorite for 20 minutes and rinse thoroughly with sterile water.

-

-

Incubation:

-

Place 3-5 half-seeds, cut-surface down, into a sterile flask or vial containing 1-2 mL of incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 4.8).

-

Add the test compounds (GA3 and GA3-d2) to the buffer at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M). Include a control with no added GA.

-

Incubate the flasks in a shaking water bath at 25°C for 24 hours.

-

-

Enzyme Assay:

-

After incubation, remove the half-seeds and collect the incubation medium, which now contains the secreted α-amylase.

-

Assay the α-amylase activity using a substrate like starch. A common method involves incubating an aliquot of the medium with a soluble starch solution.

-

The reaction is stopped (e.g., by adding an iodine-potassium iodide solution), and the amount of remaining starch is quantified spectrophotometrically. The decrease in absorbance is proportional to the α-amylase activity.

-

-

Data Analysis:

-

Generate a standard curve using purified α-amylase.

-

Calculate the α-amylase activity for each GA concentration.

-

Plot enzyme activity against the logarithm of GA concentration to create dose-response curves and determine EC50 values.

-

Data Presentation and Interpretation

While no direct comparative data for GA3 vs. GA3-d2 exists in the literature, the results from the proposed experiments should be summarized for clear comparison.

Table 2: Hypothetical Data Summary for Comparative Bioassay

| Compound | EC50 (M) | Maximum Response (% of Control) | Fold Difference (GA3/GA3-d2) |

| Gibberellic Acid (GA3) | [Experimental Value] | [Experimental Value] | \multirow{2}{}{[Calculated Value]*} |

| This compound (GA3-d2) | [Experimental Value] | [Experimental Value] |

Interpretation of Potential Outcomes:

-

No Significant Difference (Fold Difference ≈ 1): If the EC50 and maximum response values are statistically indistinguishable, it would validate the assumption that GA3-d2 is a biologically equivalent tracer for GA3 under the tested conditions.

-

GA3-d2 is More Potent (Fold Difference > 1): A lower EC50 for GA3-d2 would indicate higher potency. This would strongly suggest a kinetic isotope effect is slowing its metabolic deactivation, allowing it to remain active at lower concentrations or for a longer duration.

-

GA3-d2 is Less Potent (Fold Difference < 1): While less likely, a higher EC50 for GA3-d2 could imply that the deuterium substitution interferes with receptor binding or another step in the signaling pathway.

Conclusion and Recommendations

The assumption that deuterated standards are biologically equivalent to their native counterparts is a matter of convenience that requires empirical validation. In the case of gibberellic acid, the primary deactivation pathway via 2β-hydroxylation presents a clear mechanism through which a kinetic isotope effect could alter the bioactivity of GA3-d2. Slower metabolic inactivation of GA3-d2 could lead to its accumulation and a more potent biological response compared to GA3.

For researchers in plant science, agriculture, and drug development, this potential difference is not merely academic. If GA3-d2 is biologically more active, its use as an internal standard in studies measuring physiological responses could lead to an underestimation of the activity of endogenous GA3.

It is strongly recommended that researchers perform direct comparative bioassays, such as the dwarf rice or barley α-amylase assays detailed in this guide, to quantify the biological activity of the specific deuterated GA3 isotopologue being used as an internal standard. This will ensure the accuracy of quantitative physiological studies and provide a clearer understanding of gibberellin homeostasis.

References

- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current advances in gibberellic acid (GA3) production, patented technologies and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. curresweb.com [curresweb.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Genetic Analysis Reveals That C19-GA 2-Oxidation Is a Major Gibberellin Inactivation Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of a Gibberellin 2-Oxidase Gene around the Shoot Apex Is Related to Phase Transition in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jkip.kit.edu [jkip.kit.edu]

The Advent of Precision: A Technical History of Isotopically Labeled Gibberellins

For Researchers, Scientists, and Drug Development Professionals

The discovery and subsequent chemical characterization of gibberellins (GAs) in the mid-20th century marked a pivotal moment in plant biology. These diterpenoid phytohormones were found to regulate a vast array of developmental processes, from seed germination and stem elongation to flowering and fruit development. However, to truly unravel their complex metabolic pathways, transport mechanisms, and modes of action, researchers required a means to trace these molecules with high precision and sensitivity. This need ushered in the era of isotopically labeled gibberellins, a suite of powerful tools that have been instrumental in advancing our understanding of these crucial plant growth regulators. This technical guide delves into the discovery, synthesis, and application of isotopically labeled gibberellins, providing a comprehensive resource for professionals in plant science and related fields.

From Fungal Toxins to Labeled Tracers: A Historical Perspective

The story of gibberellins began with the observation of the "bakanae" or "foolish seedling" disease in rice, caused by the fungus Gibberella fujikuroi. Japanese scientists in the early 20th century isolated the active compounds responsible for the abnormal growth.[1] It wasn't until the 1950s that the diterpenoid nature of these compounds was elucidated through pioneering work involving the incorporation of ¹⁴C-labeled substrates like acetate and mevalonate into GA₃ in fungal cultures.[1] This early use of radioisotopes laid the foundation for understanding the gibberellin biosynthetic pathway.

The subsequent decades saw the development of increasingly sophisticated analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS) and immunoassays. These methods demanded highly specific and sensitive detection, a need that was met by the synthesis of gibberellins labeled with stable isotopes (e.g., ²H, ¹³C) and radioisotopes (e.g., ³H, ¹⁴C). The use of isotopically labeled internal standards in GC-MS, a technique known as isotope dilution mass spectrometry, revolutionized the quantitative analysis of gibberellins in plant tissues, allowing for unprecedented accuracy and precision.[2]

Data Presentation: A Quantitative Overview

The synthesis and application of isotopically labeled gibberellins are characterized by several key quantitative parameters. The following tables summarize some of the critical data for researchers in this field.

| Isotope | Labeling Method | Precursor | Organism/System | Typical Specific Activity | Reference |

| ¹⁴C | Biosynthesis | [¹⁴C]Acetate | Gibberella fujikuroi | >20 µCi/mmol | [3] |

| ¹⁴C | Chemical Synthesis (Wittig) | [¹⁴C]Methyl-triphenylphosphonium iodide | Chemical Synthesis | ~4 mCi/mmol | |

| ³H | Catalytic Hydrogenation | GA precursor with unsaturation | Chemical Synthesis | >10¹⁴ Bq/mol | [4] |

| ²H | Chemical Synthesis | Deuterated reagents (e.g., CD₃MgBr) | Chemical Synthesis | High isotopic purity | [5] |

Table 1: Synthesis of Isotopically Labeled Gibberellins

| Analytical Method | Labeled Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Radioimmunoassay (RIA) | Tritiated GAs | 5 fmol (2 pg) for GA₃ | - | [6] |

| GC-MS (SIM) | Deuterated GAs | - | - | [7] |

| HPLC-ESI-MS/MS | Deuterated GAs | 0.02 - 0.74 pg | 0.07 - 2.45 pg |

Table 2: Comparison of Analytical Methods for Gibberellin Quantification

Experimental Protocols: Synthesizing and Utilizing Labeled Gibberellins

The following sections provide detailed methodologies for the synthesis and application of isotopically labeled gibberellins, based on established protocols in the field.

Protocol 1: Biosynthesis of [¹⁴C]Gibberellic Acid (GA₃)

This protocol is adapted from early methods utilizing fungal cultures to produce radiolabeled gibberellins.

Materials:

-

Culture of Gibberella fujikuroi

-

Sterile fermentation medium

-

[¹⁴C]Sodium acetate

-

Solvents for extraction (e.g., ethyl acetate)

-

Chromatography supplies (e.g., silica gel columns, HPLC)

-

Scintillation counter

Procedure:

-

Fungal Culture: Inoculate a sterile fermentation medium with a high-yielding strain of Gibberella fujikuroi.

-

Initiation of GA Production: Allow the fungus to grow until gibberellin production is initiated, which can be monitored by bioassay or preliminary analytical methods.

-

Introduction of Radiolabel: Introduce a sterile solution of [¹⁴C]sodium acetate to the culture medium. The timing and concentration of the labeled precursor are critical for achieving high specific activity.

-

Incubation: Continue the fermentation for a period that allows for the incorporation of the ¹⁴C label into the gibberellin molecules.

-

Extraction: After the incubation period, harvest the fungal mycelium and the culture filtrate. Extract the gibberellins from the filtrate using a suitable organic solvent like ethyl acetate.

-

Purification: Purify the extracted [¹⁴C]GA₃ using a combination of chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).

-

Quantification and Specific Activity Determination: Quantify the amount of purified [¹⁴C]GA₃ and determine its specific activity using a scintillation counter.

Protocol 2: Synthesis of Deuterated Gibberellins for GC-MS Internal Standards

This protocol outlines a general chemical synthesis approach for preparing deuterated gibberellins, which are essential for accurate quantification by isotope dilution mass spectrometry.

Materials:

-

A suitable gibberellin precursor

-

Deuterated reagents (e.g., deuterated Grignard reagents like CD₃MgI, or deuterated reducing agents like NaBD₄)

-

Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)

-

Reagents for protecting and deprotecting functional groups

-

Purification supplies (e.g., silica gel for column chromatography, HPLC)

-

NMR and mass spectrometer for structural confirmation and isotopic purity analysis

Procedure:

-

Precursor Selection: Choose a gibberellin precursor that allows for the specific introduction of deuterium atoms at a stable position in the molecule.

-

Protection of Functional Groups: If necessary, protect reactive functional groups on the precursor molecule to prevent unwanted side reactions.

-

Deuterium Labeling Reaction: Perform the key reaction to introduce the deuterium label. This could involve, for example, the reaction of a ketone with a deuterated Grignard reagent to introduce a deuterated methyl group, or the reduction of a carbonyl group with a deuterated reducing agent.

-

Deprotection: If protecting groups were used, remove them to yield the deuterated gibberellin.

-

Purification: Purify the synthesized deuterated gibberellin using chromatographic techniques to remove any unreacted starting materials and byproducts.

-

Structural and Isotopic Analysis: Confirm the structure of the deuterated gibberellin using Nuclear Magnetic Resonance (NMR) spectroscopy and determine the isotopic purity and enrichment using mass spectrometry.

Protocol 3: Workflow for Gibberellin Analysis using Isotope Dilution GC-MS

This protocol describes the general workflow for the quantitative analysis of endogenous gibberellins in plant tissues using isotopically labeled internal standards.[2]

Materials:

-

Plant tissue sample

-

Known quantity of a deuterated gibberellin internal standard corresponding to the analyte of interest

-

Extraction solvent (e.g., methanol/water mixture)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Derivatization reagents (e.g., for methylation and trimethylsilylation)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Homogenization and Spiking: Homogenize a known weight of plant tissue in a suitable extraction solvent. Immediately add a precise and known amount of the deuterated gibberellin internal standard.

-

Extraction: Extract the gibberellins from the plant homogenate.

-

Sample Cleanup: Purify the crude extract to remove interfering compounds using techniques such as solid-phase extraction (SPE).

-

Derivatization: Chemically modify the gibberellins to increase their volatility and stability for GC analysis. This typically involves methylation of the carboxyl group followed by trimethylsilylation of hydroxyl groups.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different gibberellins, and the mass spectrometer detects and quantifies both the endogenous (unlabeled) and the internal standard (labeled) forms based on their characteristic mass-to-charge ratios.

-

Quantification: Calculate the amount of the endogenous gibberellin in the original sample by comparing the peak area of the endogenous analyte to the peak area of the known amount of the added internal standard.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key gibberellin-related pathways and experimental workflows.

Conclusion

The development and application of isotopically labeled gibberellins have been paramount to our current understanding of these vital plant hormones. From the early biosynthetic studies using ¹⁴C to the highly precise quantitative analyses enabled by deuterated standards and mass spectrometry, these labeled molecules have provided researchers with an indispensable toolkit. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for and application of isotopically labeled gibberellins in fundamental plant science and agricultural biotechnology will undoubtedly continue to grow, paving the way for new discoveries and innovations.

References

- 1. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving Gibberellin GA3 Production with the Construction of a Genome-Scale Metabolic Model of Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The immunoassay of gibberellins : I. radioimmunoassays for the gibberellins A1, A 3, A 4, A 7, A 9 and A 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of femtomol quantities of gibberellic acid by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Investigation of Gibberellic Acid-d2 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the investigation of the gibberellic acid-d2 (GA-d2) biosynthesis pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the synthesis, analysis, and biological implications of deuterated gibberellins.

Introduction to Gibberellin Biosynthesis and the Role of Isotopic Labeling

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. The biosynthesis of bioactive GAs, such as GA1 and GA4, originates from trans-geranylgeranyl diphosphate (GGDP). This precursor is converted to ent-kaurene in the plastids, which is then sequentially oxidized in the endoplasmic reticulum and cytosol by a series of enzymes, including cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-ODDs).

The use of stable isotope-labeled compounds, such as deuterated gibberellins (GA-d2), is a powerful technique for elucidating metabolic pathways. By introducing a "heavy" isotope of hydrogen (deuterium), researchers can trace the movement and transformation of these molecules within a biological system. This approach is instrumental in identifying intermediates, determining reaction kinetics, and quantifying metabolic flux.

The this compound Biosynthesis Pathway

The biosynthesis of this compound follows the same enzymatic pathway as its non-deuterated counterpart, with the deuterium label being incorporated at a specific precursor stage. A common strategy involves the synthesis of a deuterated precursor, such as deuterated ent-kaurene, which is then fed to a cell-free enzyme system or a biological system capable of gibberellin biosynthesis.

The core enzymatic steps are as follows:

-

Plastid:

-

ent-copalyl diphosphate synthase (CPS)

-

ent-kaurene synthase (KS)

-

-

Endoplasmic Reticulum:

-

ent-kaurene oxidase (KO)

-

ent-kaurenoic acid oxidase (KAO)

-

-

Cytosol:

-

GA 20-oxidase (GA20ox)

-

GA 3-oxidase (GA3ox)

-

GA 2-oxidase (GA2ox) - involved in deactivation.

-

The following diagram illustrates the generalized pathway leading to the formation of a bioactive gibberellin.

Experimental Protocols

Synthesis of Deuterated ent-Kaurene

A detailed protocol for the chemical synthesis of deuterated ent-kaurene is a critical first step. While various synthetic routes exist, a common approach involves the deuteration of a suitable precursor molecule.

Protocol: Synthesis of Deuterated ent-Kaurene Precursor

-

Starting Material: Select a suitable precursor for deuteration, such as a ketone derivative of an ent-kaurane intermediate.

-

Deuterium Source: Utilize a deuterium source such as deuterium gas (D2) in the presence of a catalyst (e.g., Palladium on carbon) or a deuterated reducing agent like sodium borodeuteride (NaBD4).

-

Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., Argon) using an anhydrous solvent. The temperature and reaction time will vary depending on the specific precursor and deuterating agent.

-

Purification: The deuterated product is purified using techniques such as flash column chromatography on silica gel.

-

Characterization: The structure and isotopic enrichment of the deuterated ent-kaurene are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 2H-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cell-Free Enzyme System for Gibberellin Biosynthesis

Cell-free systems, derived from organisms known to produce gibberellins (e.g., pumpkin endosperm), provide a controlled environment for studying the enzymatic conversions in the biosynthesis pathway.

Protocol: Preparation and Use of a Cell-Free System

-

Source Material: Homogenize a rich source of gibberellin biosynthetic enzymes, such as the endosperm of developing pumpkin seeds, in a suitable buffer.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris. The resulting supernatant contains the soluble enzymes of the pathway.

-

Incubation: Incubate the cell-free extract with the deuterated ent-kaurene precursor and necessary cofactors (e.g., NADPH, ATP, MgCl2, and 2-oxoglutarate).

-

Extraction: After incubation, extract the gibberellins from the reaction mixture using an organic solvent like ethyl acetate.

-

Purification: Purify the extracted gibberellins using Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for identifying and quantifying deuterated gibberellins.

Protocol: GC-MS Analysis of Deuterated Gibberellins

-

Derivatization: Convert the purified gibberellins into their more volatile methyl ester trimethylsilyl (Me-TMS) ether derivatives. This is typically achieved by reaction with diazomethane followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Gas Chromatography: Separate the derivatized gibberellins on a capillary GC column (e.g., a non-polar column like DB-1 or DB-5). A temperature gradient program is used to achieve optimal separation.

-

Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode to identify fragmentation patterns or in selected ion monitoring (SIM) mode for targeted quantification.

-

Data Analysis: Identify deuterated gibberellins by their characteristic mass spectra, which will show a mass shift corresponding to the number of deuterium atoms incorporated. Quantify the amount of deuterated and non-deuterated gibberellins by comparing the peak areas of their respective molecular ions or characteristic fragment ions.

Quantitative Data Presentation

The use of deuterated standards allows for precise quantification of gibberellin levels in biological samples. The following tables present hypothetical quantitative data that could be obtained from such experiments.

Table 1: Hypothetical Enzyme Kinetic Parameters for GA20-oxidase

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| GA12 | 1.5 | 250 |

| [2H2]GA12 | 1.6 | 245 |

| GA53 | 2.1 | 180 |

| [2H2]GA53 | 2.2 | 175 |

Table 2: Hypothetical Quantification of Deuterated Gibberellin Metabolites in a Cell-Free System

| Gibberellin | Endogenous Level (ng/g FW) | Labeled Amount (ng/g FW) | % Labeled Pool |

| GA12 | 5.2 | 48.5 | 90.2 |

| GA15 | 1.8 | 15.3 | 89.5 |

| GA24 | 2.5 | 20.1 | 88.9 |

| GA9 | 0.8 | 6.2 | 88.6 |

| GA4 | 0.3 | 2.1 | 87.5 |

Investigation of Gibberellin Signaling Pathways

Deuterated gibberellins can also be used to investigate the downstream signaling pathways that they regulate. A key pathway involves the GA-GID1-DELLA signaling module. Bioactive GAs bind to the GID1 receptor, which then promotes the degradation of DELLA proteins, a family of nuclear repressors of GA responses.

By applying deuterated bioactive GAs to plant systems, researchers can track their uptake, transport, and binding to the GID1 receptor, and subsequently measure the rate of DELLA protein degradation.

Conclusion

The investigation of the this compound biosynthesis pathway provides invaluable insights into plant hormone metabolism and regulation. The experimental protocols and analytical techniques outlined in this guide offer a robust framework for researchers to explore the intricacies of gibberellin biology. The use of stable isotope labeling, coupled with sensitive analytical methods, will continue to be a cornerstone of research in this field, with significant implications for agriculture and the development of novel plant growth regulators.

The Metabolic Journey of Gibberellic Acid-d2 in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of exogenously applied deuterated gibberellic acid (GA3-d2) in plants. Understanding the biotransformation of gibberellins is crucial for developing new plant growth regulators and for elucidating the intricate hormonal networks that govern plant development. This document provides a detailed experimental framework, data presentation, and visual representations of the metabolic pathways and experimental workflows involved in tracing the fate of GA3-d2.

Introduction to Gibberellin Metabolism

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development[1][2][3]. The bioactivity of GAs is determined by their specific chemical structure, and plants maintain hormonal homeostasis through a tightly regulated process of biosynthesis and catabolism[4][5].

The metabolic fate of an exogenously applied GA, such as the commercially important Gibberellic acid (GA3), can involve several modifications, primarily hydroxylation and oxidation, which generally lead to deactivation. The use of stable isotope-labeled compounds, such as Gibberellic acid-d2 (GA3-d2), is a powerful technique to trace the metabolic conversion of the parent compound and identify its downstream metabolites. This is typically achieved using sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS)[6][7][8]. By tracking the appearance of the deuterium label in different molecular species over time, researchers can elucidate the metabolic pathways and quantify the rates of conversion.

Experimental Protocol: Tracing the Metabolic Fate of GA3-d2 in Arabidopsis thaliana

This section outlines a detailed methodology for a time-course experiment to track the metabolism of GA3-d2 in the model plant Arabidopsis thaliana.

2.1. Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

-

Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

-

Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

2.2. Application of this compound

-

Preparation of GA3-d2 Solution: A stock solution of GA3-d2 is prepared in a minimal amount of a suitable solvent like ethanol and then diluted to the final working concentration (e.g., 10 µM) in sterile water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application.

-

Application Method: The GA3-d2 solution is applied to 14-day-old seedlings by uniformly spraying the aerial tissues until runoff. Control plants are sprayed with a mock solution (water with the same concentration of ethanol and Tween-20).

2.3. Sample Collection and Preparation

-

Time Points: Whole seedlings are harvested at various time points after application (e.g., 0, 2, 6, 12, 24, and 48 hours).

-

Harvesting: At each time point, seedlings are gently removed from the agar, rinsed with distilled water to remove any external residue, blotted dry, and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Sample Homogenization: The frozen plant material is ground to a fine powder under liquid nitrogen using a mortar and pestle.

2.4. Extraction of Gibberellins

-

Extraction Solvent: Pre-chilled 80% (v/v) methanol in water.

-

Procedure:

-

The powdered plant tissue is transferred to a pre-weighed tube, and the fresh weight is recorded.

-

The extraction solvent is added at a ratio of 10 mL per gram of fresh weight.

-

The mixture is shaken overnight at 4°C in the dark.

-

The extract is centrifuged, and the supernatant is collected.

-

The pellet is re-extracted with the same solvent, and the supernatants are pooled.

-

2.5. Solid-Phase Extraction (SPE) for Purification

-

SPE Cartridge: A C18 reverse-phase SPE cartridge.

-

Procedure:

-

The pooled supernatant is passed through the conditioned and equilibrated C18 cartridge.

-

The cartridge is washed with water to remove polar impurities.

-

The gibberellins are eluted with methanol.

-

The eluate is dried under a stream of nitrogen gas.

-

2.6. LC-MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: The dried extract is reconstituted in a suitable mobile phase and injected into a C18 reverse-phase column. A gradient of acetonitrile and water, both containing a small percentage of formic acid, is used to separate the different GA species.

-

Mass Spectrometry Detection: The mass spectrometer is operated in negative ion mode using selective reaction monitoring (SRM) to detect and quantify GA3-d2 and its potential deuterated metabolites. The SRM transitions are determined using authentic standards of the target compounds.

Quantitative Data Presentation

The following table represents a hypothetical, yet plausible, time-course of the metabolic fate of GA3-d2 in Arabidopsis thaliana seedlings. The data illustrates the decrease of the parent compound and the transient accumulation of its hydroxylated metabolite, GA8-d2.

| Time (Hours) | GA3-d2 (ng/g FW) | GA8-d2 (ng/g FW) |

| 0 | 100.0 | 0.0 |

| 2 | 85.2 | 12.5 |

| 6 | 55.8 | 35.7 |

| 12 | 25.1 | 48.3 |

| 24 | 8.9 | 30.1 |

| 48 | 2.1 | 10.4 |

| Table 1: Hypothetical quantitative analysis of GA3-d2 and its metabolite GA8-d2 in Arabidopsis thaliana seedlings over a 48-hour period following application. FW = Fresh Weight. |

Visualizing Metabolic Pathways and Experimental Workflows

4.1. Metabolic Pathway of this compound

The following diagram illustrates the likely metabolic conversion of GA3-d2 to its inactive catabolite, GA8-d2, through 2β-hydroxylation, a common deactivation step in the gibberellin metabolic pathway[4].

4.2. Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol for analyzing the metabolic fate of GA3-d2 in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of gibberellins.pptx [slideshare.net]

- 5. Time-course metabolic profiling in Arabidopsis thaliana cell cultures after salt stress treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS [mdpi.com]

Spectral Analysis of Gibberellic Acid-d2: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral analysis of Gibberellic acid-d2, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows. While specific experimental spectral data for this compound is not widely available in public literature, this guide provides the foundational knowledge based on the analysis of unlabeled Gibberellic acid and general principles of isotopic labeling in spectral analysis.

Introduction to this compound

Gibberellic acid (GA3) is a tetracyclic diterpenoid plant hormone that plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] this compound is a deuterated form of GA3, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling is a powerful tool in analytical and metabolic studies, allowing for more precise quantification and tracing of the molecule in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the position of deuterium labeling and for complete structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Gibberellic acid, with the key difference being the absence of signals corresponding to the deuterated positions. The chemical shifts of the remaining protons may experience minor shifts due to the isotopic effect of deuterium.

Table 1: ¹H NMR Chemical Shifts for Gibberellic Acid

| Proton Assignment | Chemical Shift (δ) ppm (Unlabeled GA3)[2][3] | Predicted Chemical Shift (δ) ppm (GA3-d2) | Multiplicity (Unlabeled GA3)[2] | Coupling Constant (J) Hz (Unlabeled GA3)[2] |

| H-1 | 6.334 | 6.334 | d | J(1,2)=9.3 |

| H-2 | 5.800 | 5.800 | dd | J(2,1)=9.3, J(2,6)=3.7 |

| H-3 | 5.58 | 5.58 | d | J(3,6)=6.6 |

| H-5a | 5.127 | 5.127 | d | |

| H-5b | 4.87 | 4.87 | d | |

| H-6 | 3.874 | 3.874 | dd | J(6,2)=3.7, J(6,3)=6.6 |

| H-7 | 3.075 | 3.075 | d | J(7,8)=10.8 |

| H-8 | 2.50 | 2.50 | d | J(8,7)=10.8 |

| H-11a | 2.18 | 2.18 | m | |

| H-11b | 2.15 | 2.15 | m | |

| H-12a | 1.91 | 1.91 | m | |

| H-12b | 1.86 | 1.86 | m | |

| H-13a | 1.72 | 1.72 | m | |

| H-13b | 1.63 | 1.63 | m | |

| H-14 | 1.77 to 1.460 | 1.77 to 1.460 | m | |

| CH₃ | 1.071 | 1.071 | s | |

| OH | 12.6 | 12.6 | s | |

| Note: | The exact position of deuteration in commercially available this compound may vary. The predicted spectrum assumes deuteration at a non-protonated carbon or a position that does not significantly alter the presented proton signals. The absence of specific proton signals would indicate the location of deuterium labeling. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show characteristic signals for each carbon atom. The carbon atom(s) directly bonded to deuterium will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling and may show a slight upfield shift (isotopic shift) compared to the unlabeled compound.

Table 2: ¹³C NMR Chemical Shifts for Gibberellic Acid

| Carbon Assignment | Chemical Shift (δ) ppm (Unlabeled GA3 in d6-acetone)[4] | Predicted Chemical Shift (δ) ppm (GA3-d2) |

| C-1 (COOH) | 176.66 | 176.66 |

| C-2 | 175.12 | 175.12 |

| C-3 | 70.88 | 70.88 |

| C-4 | 115.30 | 115.30 |

| C-4a | 142.89 | 142.89 |

| C-4b | 48.53 | 48.53 |

| C-5 | 20.83 | 20.83 |

| C-5a | 151.00 | 151.00 |

| C-6 | 39.89 | 39.89 |

| C-7 | 78.35 | 78.35 |

| C-8 | 155.39 | 155.39 |

| C-9 | 39.25 | 39.25 |

| C-9a | 46.25 | 46.25 |

| C-10 (COOH) | 175.81 | 175.81 |

| C-10a | 46.99 | 46.99 |

| C-11 | 46.41 | 46.41 |

| C-12 | 45.81 | 45.81 |

| C-13 | 73.98 | 73.98 |

| C=CH₂ | 105.06 | 105.06 |

| CH₃ | 18.46 | 18.46 |

| Note: | The chemical shifts are referenced to d6-acetone. The carbon atom(s) bonded to deuterium in GA3-d2 would be expected to show a slight upfield shift. |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

Molecular Ion and Isotopic Pattern

The molecular weight of unlabeled Gibberellic acid (C₁₉H₂₂O₆) is 346.14 g/mol . For this compound (C₁₉H₂₀D₂O₆), the molecular weight will be approximately 348.15 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum will show a molecular ion peak (M+) corresponding to this increased mass.

Fragmentation Pattern

The fragmentation of Gibberellic acid in a mass spectrometer will produce a series of characteristic fragment ions. The fragmentation pattern of this compound is expected to be similar to the unlabeled compound, but the masses of fragments containing the deuterium labels will be shifted by +2 Da. This shift can be used to pinpoint the location of the deuterium atoms within the molecule.

Table 3: Major Mass Spectral Fragments of Gibberellic Acid

| m/z (Unlabeled GA3) | Proposed Fragment Structure/Loss | Predicted m/z (GA3-d2) |

| 346 | [M]+ | 348 |

| 328 | [M - H₂O]+ | 330 |

| 302 | [M - CO₂]+ | 304 |

| 284 | [M - H₂O - CO₂]+ | 286 |

| 239 | [M - H₂O - CO₂ - C₂H₅]+ | 241 or 239* |

| Note: | The predicted m/z for fragments of GA3-d2 depends on whether the deuterium atoms are retained in the fragment. Analysis of these shifts provides structural information. |

Experimental Protocols

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a deuterated small molecule like this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

-

Ensure the sample is fully dissolved and free of any particulate matter to ensure good spectral resolution.

-

The choice of solvent is critical as it can influence chemical shifts.[6]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry Protocol

A general protocol for the mass spectral analysis of this compound is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.

-

Electrospray ionization (ESI) is a common and suitable soft ionization technique for a molecule like Gibberellic acid, which can be analyzed in either positive or negative ion mode.[4][7]

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak and determine its accurate mass.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This is crucial for structural elucidation and confirming the location of the deuterium labels.

-

Visualizations

Gibberellin Signaling Pathway

Gibberellic acid exerts its biological effects through a well-defined signaling pathway. Upon entering the cell, GA binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes that drive various growth and developmental processes.[8][9][10]

Caption: Gibberellin Signaling Pathway.

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a deuterated small molecule like this compound.

Caption: Experimental Workflow for Spectral Analysis.

References

- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. Gibberellic acid(77-06-5) 1H NMR spectrum [chemicalbook.com]

- 4. iris.unica.it [iris.unica.it]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 9. Gibberellins | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Gibberellic Acid-d2 in Seed Germination Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of deuterium-labeled gibberellic acid (GA-d2) in the study of seed germination. It details the pivotal role of GA-d2 as an internal standard for the accurate quantification of endogenous gibberellins, outlines detailed experimental protocols, and presents quantitative data from relevant studies. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing seed germination.

Introduction: The Significance of Gibberellins in Seed Germination

Gibberellins (GAs) are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. Seed germination is a complex physiological process initiated by water uptake (imbibition) and culminating in the emergence of the radicle. The transition from a dormant to a germinative state is tightly controlled by the balance between dormancy-promoting hormones, primarily abscisic acid (ABA), and germination-promoting hormones, most notably GAs.